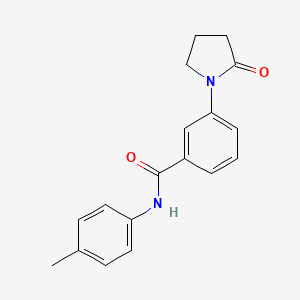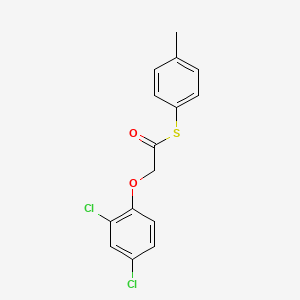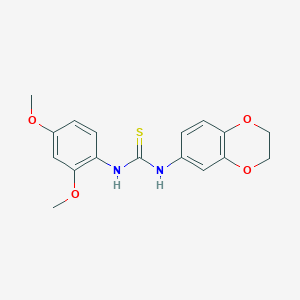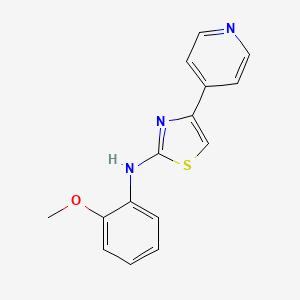![molecular formula C22H19BrN2O2 B5787397 4-bromo-N'-[(3,3-diphenylpropanoyl)oxy]benzenecarboximidamide](/img/structure/B5787397.png)
4-bromo-N'-[(3,3-diphenylpropanoyl)oxy]benzenecarboximidamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-bromo-N'-[(3,3-diphenylpropanoyl)oxy]benzenecarboximidamide, also known as BDP-9066, is a synthetic compound that has been studied for its potential applications in scientific research. This compound belongs to the class of carboximidamides and has a molecular formula of C26H22BrN3O2.
作用机制
The mechanism of action of 4-bromo-N'-[(3,3-diphenylpropanoyl)oxy]benzenecarboximidamide involves the inhibition of the activation of the NF-κB pathway. NF-κB is a transcription factor that plays a key role in the regulation of immune responses, inflammation, and cell survival. 4-bromo-N'-[(3,3-diphenylpropanoyl)oxy]benzenecarboximidamide inhibits the activation of NF-κB by preventing the phosphorylation and degradation of IκBα, which is an inhibitor of NF-κB.
Biochemical and Physiological Effects:
4-bromo-N'-[(3,3-diphenylpropanoyl)oxy]benzenecarboximidamide has been found to have several biochemical and physiological effects. It has been found to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. 4-bromo-N'-[(3,3-diphenylpropanoyl)oxy]benzenecarboximidamide has also been found to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and to reduce the expression of COX-2, which is an enzyme involved in the production of prostaglandins.
实验室实验的优点和局限性
One advantage of using 4-bromo-N'-[(3,3-diphenylpropanoyl)oxy]benzenecarboximidamide in lab experiments is its potential as an anti-cancer agent. It has been found to inhibit the growth of cancer cells in vitro and in vivo, suggesting its potential as a therapeutic agent for cancer. However, one limitation of using 4-bromo-N'-[(3,3-diphenylpropanoyl)oxy]benzenecarboximidamide in lab experiments is its lack of specificity. It has been found to inhibit the activation of the NF-κB pathway, which is involved in the regulation of immune responses, inflammation, and cell survival. This lack of specificity may limit its potential as a therapeutic agent for other diseases.
未来方向
There are several future directions for the study of 4-bromo-N'-[(3,3-diphenylpropanoyl)oxy]benzenecarboximidamide. One direction is to further investigate its potential as an anti-cancer agent. Studies could be conducted to determine its efficacy in different types of cancer and to optimize its dosing and administration. Another direction is to investigate its potential as a therapeutic agent for other diseases, such as inflammatory diseases and autoimmune diseases. Studies could be conducted to determine its efficacy and safety in these diseases. Finally, studies could be conducted to develop more specific inhibitors of the NF-κB pathway, which may have fewer side effects and greater therapeutic potential.
合成方法
The synthesis of 4-bromo-N'-[(3,3-diphenylpropanoyl)oxy]benzenecarboximidamide involves several steps. The first step involves the reaction between 4-bromoaniline and 4-nitrobenzoyl chloride in the presence of a base to form 4-bromo-N-(4-nitrobenzoyl)aniline. The second step involves the reduction of the nitro group in the presence of a reducing agent to form 4-bromo-N-(4-aminobenzoyl)aniline. The third step involves the reaction between 4-bromo-N-(4-aminobenzoyl)aniline and 3,3-diphenylpropanoyl chloride in the presence of a base to form 4-bromo-N'-[(3,3-diphenylpropanoyl)oxy]benzenecarboximidamide.
科学研究应用
4-bromo-N'-[(3,3-diphenylpropanoyl)oxy]benzenecarboximidamide has been studied for its potential applications in scientific research. It has been found to have inhibitory effects on the activation of the NF-κB pathway, which is involved in the regulation of immune responses, inflammation, and cell survival. 4-bromo-N'-[(3,3-diphenylpropanoyl)oxy]benzenecarboximidamide has also been found to inhibit the growth of cancer cells in vitro and in vivo, suggesting its potential as an anti-cancer agent.
属性
IUPAC Name |
[(Z)-[amino-(4-bromophenyl)methylidene]amino] 3,3-diphenylpropanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19BrN2O2/c23-19-13-11-18(12-14-19)22(24)25-27-21(26)15-20(16-7-3-1-4-8-16)17-9-5-2-6-10-17/h1-14,20H,15H2,(H2,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJVQXUKAOHAXTP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CC(=O)ON=C(C2=CC=C(C=C2)Br)N)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(CC(=O)O/N=C(/C2=CC=C(C=C2)Br)\N)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(Z)-[amino-(4-bromophenyl)methylidene]amino] 3,3-diphenylpropanoate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-(1-cyclohexen-1-yl)ethyl]-2,6-dimethoxybenzamide](/img/structure/B5787320.png)

![ethyl 1-[(1-naphthyloxy)acetyl]-4-piperidinecarboxylate](/img/structure/B5787339.png)
![methyl 3-[(acetyloxy)methyl]-4-methoxybenzoate](/img/structure/B5787342.png)
![3-[(4-fluorophenyl)amino]-1-(4-methoxyphenyl)-2-propen-1-one](/img/structure/B5787356.png)
![N-{[(2-chlorophenyl)amino]carbonothioyl}-2-methoxybenzamide](/img/structure/B5787360.png)
![2-[5-(4-chlorophenyl)-2H-tetrazol-2-yl]-N-(2-furylmethyl)acetamide](/img/structure/B5787363.png)



![ethyl {[5-(2-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B5787409.png)
![1-({[(4-chlorophenyl)amino]carbonyl}amino)cyclohexanecarboxylic acid](/img/structure/B5787418.png)
![2-[(4-fluorobenzoyl)amino]-4-phenyl-3-thiophenecarboxylic acid](/img/structure/B5787426.png)
